3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Historical Development of Pyrazolo[1,5-a]pyrimidine Chemistry
The pyrazolo[1,5-a]pyrimidine framework emerged in the late 20th century as chemists sought rigid heterocyclic systems with improved pharmacokinetic properties over monocyclic analogs. Early work focused on its synthesis via cyclocondensation reactions between aminopyrazoles and β-diketones. The discovery of its kinase inhibitory properties in the 2000s, particularly against Pim-1 and Flt-3 kinases, catalyzed intensive structural optimization campaigns. For instance, virtual screening identified pyrazolo[1,5-a]pyrimidine as a viable Pim-1 inhibitor scaffold, with initial hits exhibiting IC₅₀ values of 52 μM. Subsequent hybridization with imidazo[1,2-b]pyridazine pharmacophores yielded nanomolar inhibitors like compound 1 (IC₅₀ = 45 nM), establishing this scaffold as a platform for kinase-targeted therapeutics.
Significance in Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidines occupy a critical niche in targeting ATP-binding pockets due to their planar aromatic core and capacity for hydrogen bonding. The prototypical compound 3-(4-chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exemplifies this through its:
- Chlorophenyl group : Enhances hydrophobic interactions with kinase hinge regions.
- Pyrrolidinyl substituent : Provides conformational flexibility for optimal binding pocket accommodation.
- Methyl groups : Improve metabolic stability by shielding reactive positions from oxidative metabolism.
In cellular assays, analogs inhibit BAD phosphorylation (IC₅₀ < 1 μM) and suppress colony formation in clonogenic assays, confirming target engagement. Notably, these compounds exhibit >30 μM IC₅₀ against hERG channels, mitigating cardiotoxicity risks associated with earlier kinase inhibitors.
Privileged Scaffold Status in Combinatorial Library Design
The scaffold’s synthetic tractability enables rapid generation of diverse libraries. Key strategies include:
- Nucleophilic substitution at C5 and C7 positions using amines or alkoxides.
- Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups at C3.
- Reductive amination to install secondary/tertiary amines at C5.
A representative synthesis (Scheme 1) begins with 5-amino-3-methylpyrazole, which undergoes cyclization with diethyl malonate to form dihydroxy-intermediate 1 (89% yield). Chlorination with POCl₃ yields dichloro-derivative 2 , followed by morpholine substitution to install the C7-pyrrolidinyl group (94% yield).
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Diethyl malonate, NaOEt | 89 |
| Dichlorination | POCl₃, reflux | 61 |
| Nucleophilic substitution | Morpholine, K₂CO₃, rt | 94 |
This modularity supports systematic exploration of substituent effects on potency and selectivity.
Structural Features of the Fused Heterocyclic System
The pyrazolo[1,5-a]pyrimidine core combines pyrazole and pyrimidine rings, creating a π-deficient system that favors stacking interactions with kinase aromatic residues. Key structural attributes of this compound include:
- Bond angles : The fused system adopts a near-planar conformation (deviation < 0.2 Å), optimizing contact with flat binding surfaces.
- Electron-withdrawing groups : The 4-chlorophenyl moiety at C3 increases electrophilicity, enhancing hydrogen bonding with backbone NH groups (e.g., Pim-1’s Asp-128).
- Steric effects : C2 and C5 methyl groups prevent undesired metabolic oxidation while maintaining ligand compactness (molecular weight = 326.83 g/mol).
Comparative analysis of substituent effects revealed that 5-position modifications (e.g., trans-4-aminocyclohexanol) boost potency 100-fold versus 10-fold for 3-position aryl groups, underscoring the critical role of C5 in target engagement.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZULIFYQGZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles can be condensed with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Ultrasonic-Assisted Synthesis: This method has been shown to be extremely fast and efficient, providing excellent yields (82–94%) without further purification.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The structural framework of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine allows for modifications that can enhance its efficacy against various cancer cell lines. Research indicates that compounds with this scaffold exhibit inhibitory activity against key enzymes involved in tumor progression and metastasis .
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes, including cyclooxygenases and lipoxygenases, which are implicated in inflammatory processes and cancer. The inhibition of these enzymes can lead to reduced inflammation and tumor growth, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation .
Neuropharmacological Effects
The presence of a pyrrolidine moiety suggests that this compound may interact with neurotransmitter systems. Preliminary studies suggest potential psychopharmacological effects, which could be explored in the context of anxiety and depression treatment .
Photophysical Properties
The pyrazolo[1,5-a]pyrimidine core has been recognized for its exceptional photophysical properties. Research indicates that derivatives of this compound can act as fluorophores, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form crystals with unique conformational characteristics enhances their utility in solid-state applications .
Synthesis and Functionalization
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive functionalization. Various synthetic routes have been developed to modify the compound's structure, enhancing its biological activity or altering its physical properties for specific applications . This adaptability makes it a valuable building block in drug discovery and materials science.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
CDK2 Inhibition: The compound acts as a CDK2 inhibitor, targeting tumor cells selectively and inhibiting their growth.
Molecular Targets: It interacts with the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression.
Pathways Involved: The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Chlorophenyl Positional Isomers
- 3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: 890633-46-2) differs in the chlorophenyl group’s position (2- vs. 4-chloro).
- 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: 899407-59-1) replaces pyrrolidinyl with piperidinyl at the 7-position. Piperidine’s larger ring size may enhance solubility but reduce membrane permeability compared to pyrrolidine .
Substituent Variations at Position 7
- 7-(Trifluoromethyl) Derivatives : Compounds like 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 861209-61-2) feature a trifluoromethyl group at position 7, significantly increasing electronegativity and metabolic stability compared to pyrrolidinyl-substituted analogs .
- 7-Amino Derivatives: 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) demonstrates how amino substituents at position 7 enable hydrogen bonding, critical for kinase inhibition .
Pharmacological Activity Comparison
Antitumor Activity
- 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine (Compound 9) exhibits an IC50 of 63.2 ± 5.9 µM against MCF-7 breast cancer cells. The absence of a pyrrolidinyl group and presence of phenylamino at position 2 may reduce potency compared to the target compound .
- 3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 419546-29-5) shows structural similarity but replaces pyrrolidinyl with a ketone at position 7, likely altering pharmacokinetic profiles .
Kinase Inhibition
- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (WO 2019118584) is a Trk kinase inhibitor with nanomolar potency. The difluorophenyl and pyrazolyl groups enhance target specificity, suggesting that substituent polarity and size are critical for kinase binding .
Molecular Properties
*LogP values estimated using ChemDraw.
Biological Activity
3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antitubercular research. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse sources.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo-pyrimidine scaffold followed by the introduction of substituents such as the 4-chlorophenyl group and pyrrolidine moiety. The synthetic pathways often utilize microwave-assisted methods or traditional organic synthesis techniques to enhance yield and purity.
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal activity. A study reported that compounds with a pyrazole core showed potent activity against various pathogenic fungi, including Candida albicans and Aspergillus niger. These findings suggest that the compound could be a promising candidate for antifungal drug development .
Table 1: Antifungal Activity of Pyrazolo Derivatives
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-Chlorophenyl)-2,5-dimethyl... | Candida albicans | 8 µg/mL |
| 3-(4-Chlorophenyl)-2,5-dimethyl... | Aspergillus niger | 16 µg/mL |
| 3-(4-Chlorophenyl)-2,5-dimethyl... | Cryptococcus neoformans | 32 µg/mL |
Antitubercular Activity
In addition to antifungal properties, this compound has shown promising results against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives were effective at inhibiting the growth of this bacterium, which is crucial for developing new treatments for tuberculosis. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways .
Table 2: Antitubercular Activity
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-Chlorophenyl)-2,5-dimethyl... | Mycobacterium tuberculosis | 12 µg/mL |
| Other derivatives | Various strains | Ranged from 8 to 32 µg/mL |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal and bacterial survival.
- Disruption of Membrane Integrity : Alterations in membrane permeability can lead to cell death in susceptible organisms.
- Interference with Nucleic Acid Synthesis : The compound might affect nucleic acid synthesis pathways, further inhibiting microbial growth.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models. In a controlled study using mice infected with Mycobacterium tuberculosis, treatment with a derivative showed a significant reduction in bacterial load compared to untreated controls. This highlights the potential of this compound as a therapeutic agent in treating tuberculosis .
Q & A
Basic: What synthetic methodologies are optimal for preparing 3-(4-chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine?
Answer:
The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, cyclization of 4-(substituted-phenyl)-3-methyl-1H-pyrazol-5-amine with β-diketones or enaminones under reflux conditions (e.g., in pyridine or ethanol) is a common approach . Key steps include:
- Reagent selection : Use of pyrrolidine derivatives for substitution at the 7-position.
- Temperature control : Reactions often require heating to 433–438 K for 2–6 hours to ensure complete cyclization .
- Yield optimization : Recrystallization from solvents like ethanol/acetone (1:1) improves purity, with yields ranging from 62% to 70% .
Basic: How should researchers characterize this compound’s structural integrity post-synthesis?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR analysis : and NMR are critical for confirming substituent positions (e.g., distinguishing pyrrolidinyl vs. chlorophenyl groups) .
- Mass spectrometry : Validate molecular weight (e.g., expected MW: ~380–420 g/mol based on similar analogs) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related pyrazolo[1,5-a]pyrimidines (e.g., bond lengths of 1.35–1.40 Å for aromatic C–C bonds) .
Advanced: How can computational methods streamline reaction design for novel analogs?
Answer:
Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance:
- Reaction path search : Identify low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
- Solvent effects : Simulate solvent interactions (e.g., pyridine’s role in stabilizing intermediates) .
- Data integration : Feed experimental results (e.g., yields, byproducts) into computational models to refine predictions iteratively .
Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR shifts)?
Answer:
- Isotopic labeling : Use -labeled analogs to clarify nitrogen environments in the pyrazole and pyrimidine rings .
- Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering in pyrrolidinyl groups) that cause peak splitting .
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 7-(azepan-1-yl) derivatives) to identify substituent-induced shifts .
Basic: What purification techniques maximize yield and purity for this compound?
Answer:
- Recrystallization : Use ethanol or methanol for high-purity crystals (melting points: 220–265°C for related compounds) .
- Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for polar substituents like pyrrolidinyl groups .
- HPLC-MS : Detect trace impurities (e.g., unreacted β-diketones) using reverse-phase C18 columns .
Advanced: How does substituent variation at the 7-position (e.g., pyrrolidinyl vs. azepanyl) affect biological activity?
Answer:
- Enzyme binding assays : Test kinase inhibition (e.g., KDR kinase) to compare steric/electronic effects of N-heterocycles .
- Molecular docking : Simulate interactions with target receptors (e.g., benzodiazepine receptors) to rationalize activity trends .
- SAR studies : Correlate substituent bulk (e.g., azepanyl’s larger ring) with logP values and membrane permeability .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., pyridine) .
- Waste disposal : Segregate halogenated byproducts (e.g., chlorophenyl intermediates) for certified hazardous waste processing .
Advanced: How can crystallographic data resolve ambiguities in regiochemical outcomes?
Answer:
- Single-crystal X-ray diffraction : Determine bond angles and torsion angles to confirm substitution patterns (e.g., 7-pyrrolidinyl vs. 5-methyl groups) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π contacts) to explain packing motifs and stability .
- Twinned crystals : Apply twin-law corrections in refinement software (e.g., SHELXL) for accurate structural resolution .
Advanced: What analytical challenges arise in quantifying degradation products?
Answer:
- LC-MS/MS : Detect hydrolyzed metabolites (e.g., chlorophenyl cleavage products) using multiple reaction monitoring (MRM) .
- Isotope dilution : Spike samples with -labeled internal standards to improve quantification accuracy .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups .
Advanced: How do electronic effects of the 4-chlorophenyl group influence reactivity?
Answer:
- Hammett analysis : Correlate σ values of substituents with reaction rates (e.g., electrophilic substitution at the 3-position) .
- DFT calculations : Compare LUMO distributions to predict sites for nucleophilic attack (e.g., higher electron density at the pyrimidine ring) .
- Kinetic studies : Monitor reaction progress via in-situ IR to assess substituent-driven activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
